molecular formula C16H11BrCl2N2 B15241791 6-Bromo-4,7-dichloro-3-(3,5-dimethylphenyl)cinnoline CAS No. 1352723-64-8

6-Bromo-4,7-dichloro-3-(3,5-dimethylphenyl)cinnoline

Katalognummer: B15241791
CAS-Nummer: 1352723-64-8
Molekulargewicht: 382.1 g/mol
InChI-Schlüssel: RYPRUPCWXVWIAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-4,7-dichloro-3-(3,5-dimethylphenyl)cinnoline is a heterocyclic compound with the molecular formula C16H11BrCl2N2 and a molecular weight of 382.08 g/mol . This compound is part of the cinnoline family, which is known for its diverse applications in various fields of science and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,7-dichloro-3-(3,5-dimethylphenyl)cinnoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-4,7-dichloro-3-(3,5-dimethylphenyl)cinnoline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

6-Bromo-4,7-dichloro-3-(3,5-dimethylphenyl)cinnoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 6-Bromo-4,7-dichloro-3-(3,5-dimethylphenyl)cinnoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-3,5-dimethylphenol: Similar in structure but lacks the cinnoline core.

    6-Bromo-4-chloro-3-(3,5-dimethylphenyl)pyridine: Shares some structural features but belongs to the pyridine family.

Uniqueness

6-Bromo-4,7-dichloro-3-(3,5-dimethylphenyl)cinnoline is unique due to its specific substitution pattern and the presence of the cinnoline core, which imparts distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

1352723-64-8

Molekularformel

C16H11BrCl2N2

Molekulargewicht

382.1 g/mol

IUPAC-Name

6-bromo-4,7-dichloro-3-(3,5-dimethylphenyl)cinnoline

InChI

InChI=1S/C16H11BrCl2N2/c1-8-3-9(2)5-10(4-8)16-15(19)11-6-12(17)13(18)7-14(11)20-21-16/h3-7H,1-2H3

InChI-Schlüssel

RYPRUPCWXVWIAN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)C2=C(C3=CC(=C(C=C3N=N2)Cl)Br)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.